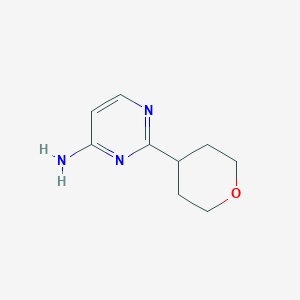

2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxan-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-1-4-11-9(12-8)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFXKJVKRFXSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671778 | |

| Record name | 2-(Oxan-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159821-30-3 | |

| Record name | 2-(Tetrahydro-2H-pyran-4-yl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159821-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Oxan-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine chemical properties

An In-depth Technical Guide to 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing interest in medicinal chemistry. The tetrahydropyran (THP) ring is a versatile saturated heterocycle frequently incorporated into molecular designs to enhance physicochemical properties such as solubility and metabolic stability. When coupled with the pyrimidine core, a privileged scaffold in numerous bioactive agents, it creates a building block with significant potential for drug discovery. This guide details the compound's physicochemical properties, outlines a validated synthetic methodology, discusses its analytical characterization, and explores its applications as a key intermediate in the development of novel therapeutics.

The strategic incorporation of saturated heterocyclic rings is a cornerstone of modern medicinal chemistry. Among these, the tetrahydropyran (THP) moiety has emerged as a particularly valuable substituent. Unlike its aromatic counterpart, phenyl, the THP ring serves as a "non-aromatic phenyl bioisostere," offering a three-dimensional structure that can improve aqueous solubility and mitigate the metabolic liabilities often associated with planar aromatic systems.

This compound, CAS No. 1159821-30-3, combines this beneficial THP group with a 2-aminopyrimidine scaffold.[1] The aminopyrimidine core is fundamental to a wide array of approved drugs, known for its ability to form critical hydrogen bond interactions with biological targets. The fusion of these two motifs yields a molecule that is not only a versatile synthetic intermediate but also a pharmacophore fragment with desirable drug-like properties. This guide will explore the core chemical characteristics of this compound for researchers engaged in drug design and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1159821-30-3 | [1] |

| Molecular Formula | C₉H₁₃N₃O | [1] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Canonical SMILES | C1COCCC1C2=NC=CC(=N2)N | [2] |

| InChI Key | Information not available | |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to have moderate aqueous solubility | Inferred |

| pKa | Information not available |

The presence of the basic amino group on the pyrimidine ring and the oxygen atom in the tetrahydropyran ring suggests the molecule can act as both a hydrogen bond donor and acceptor, contributing to its potential for target binding and improved solubility.

Synthesis and Manufacturing Pathway

The synthesis of 2-substituted pyrimidines is a well-established field in organic chemistry. A common and effective strategy for constructing the this compound scaffold involves the condensation of a suitable amidine with a three-carbon building block.

Proposed Synthetic Workflow

A logical and industrially scalable approach begins with the conversion of a commercially available starting material, Tetrahydro-2H-pyran-4-carboxylic acid, into the corresponding amidine, which is then cyclized.

Caption: Proposed synthesis of this compound.

Experimental Protocol Justification

-

Amidine Formation: The synthesis begins with a stable, commercially available precursor. The conversion to the amidine (Compound D ) is a critical step. The Pinner reaction, involving the treatment of a nitrile (C ) with an alcohol and HCl followed by ammonolysis, is a classic and reliable method for preparing the required amidine salt.

-

Cyclocondensation: The core of the synthesis is the cyclocondensation reaction. The amidine (D ) is reacted with a β-alkoxy-α,β-unsaturated nitrile, such as 3-ethoxyacrylonitrile (E ). This reaction is typically promoted by a base like sodium ethoxide in an alcoholic solvent. The base deprotonates the amidine, which then acts as a nucleophile, attacking the β-position of the acrylonitrile derivative, leading to a cascade of reactions that culminates in the formation of the stable pyrimidine ring. This method is highly efficient for constructing 4-aminopyrimidines.

Spectroscopic and Analytical Data

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact compound are not publicly available, the expected spectroscopic signatures can be predicted based on its structure.

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrimidine Protons: Two doublets would be expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the 5- and 6-positions of the pyrimidine ring.

-

Amino Protons: A broad singlet for the -NH₂ group (δ 6.0-7.5 ppm), which may exchange with D₂O.

-

Tetrahydropyran Protons: A series of multiplets in the upfield region (δ 1.5-4.0 ppm). The axial and equatorial protons adjacent to the oxygen atom would appear most downfield (δ ~3.8 ppm), while the remaining methylene and methine protons would resonate at higher fields.

¹³C NMR (100 MHz, DMSO-d₆):

-

Pyrimidine Carbons: Resonances for the pyrimidine ring carbons would be expected in the δ 150-170 ppm range.

-

Tetrahydropyran Carbons: Carbons adjacent to the oxygen (C2' and C6') would appear around δ 65-70 ppm, with the other ring carbons appearing further upfield.

Mass Spectrometry (ESI+):

-

The primary ion observed would be the protonated molecule [M+H]⁺ at m/z = 180.2.

Reactivity, Stability, and Safe Handling

Stability: The compound is expected to be stable under normal laboratory conditions. However, like many amine-containing compounds, it should be protected from strong oxidizing agents. The tetrahydropyran ring is generally robust and not prone to degradation under standard conditions.

Reactivity: The primary site of reactivity is the exocyclic amino group, which can act as a nucleophile in reactions such as acylation, alkylation, or sulfonylation. This functional handle is key to its utility as a building block for creating more complex molecules. The nitrogen atoms within the pyrimidine ring can also be protonated or alkylated under specific conditions.

Safe Handling: While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related aminopyrans and aminopyrimidines should be considered.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold and building block in medicinal chemistry. The tetrahydropyran motif is a well-recognized "solubility tag" and metabolic stabilizer.

Case Study: PDE9A Inhibitors for Cognitive Disorders Research into inhibitors of phosphodiesterase 9A (PDE9A) for treating cognitive disorders like Alzheimer's disease has utilized the tetrahydropyran scaffold. In the design of the clinical candidate PF-04447943, a 1-(tetrahydro-2H-pyran-4-yl) group was attached to a pyrazolopyrimidinone core.[4] The inclusion of the THP moiety was critical for optimizing the physicochemical properties of the series, leading to excellent pharmacokinetic profiles across multiple species, including humans.[4] This demonstrates the power of the THP group to confer drug-like properties essential for developing brain-penetrant therapeutics.[4]

Case Study: CB2 Receptor Agonists for Inflammatory Pain In the development of selective cannabinoid receptor 2 (CB2) agonists for treating inflammatory pain, a N-[(tetrahydro-2H-pyran-4-yl)methyl] fragment was incorporated.[5] The lead compound, GW842166X, showed high oral efficacy in animal models of inflammatory pain.[5] While the linkage is different, this example again highlights the favorability of the THP ring in modern drug design to achieve potent and selective agents.

The title compound, this compound, provides a direct and efficient way to introduce this valuable THP-aminopyrimidine pharmacophore into a lead molecule, making it a highly strategic intermediate for drug development programs.

Conclusion

This compound is a strategically designed chemical entity that combines the privileged 2-aminopyrimidine scaffold with the beneficial physicochemical properties of the tetrahydropyran ring. Its robust and scalable synthesis, coupled with its proven utility in optimizing drug candidates, makes it an invaluable tool for researchers and scientists in the field of drug discovery. As the demand for novel therapeutics with improved safety and efficacy profiles continues to grow, the application of such well-designed building blocks will remain a critical component of successful medicinal chemistry campaigns.

References

-

Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. [Link]

-

Proulx-Lafrance, C., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-54. [Link]

Sources

- 1. 2-(Tetrahydro-2H-pyran-4-yl)pyriMidin-4-aMine | 1159821-30-3 [amp.chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. fishersci.ca [fishersci.ca]

- 4. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine (CAS Number: 1159821-30-3), a heterocyclic amine of significant interest in medicinal chemistry. The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[1][2] The incorporation of a tetrahydropyran moiety introduces favorable physicochemical properties, such as improved solubility and metabolic stability, making this compound a compelling building block for the development of novel therapeutics.[3][4] This document details a putative synthetic pathway, methods for characterization, and explores the potential biological activities and mechanisms of action based on the extensive literature of related pyrimidine derivatives.

Introduction: The Significance of the Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, rendering it a key player in numerous biological processes. Its inherent ability to participate in hydrogen bonding and other molecular interactions has made it a cornerstone in the design of a wide array of therapeutic agents.[1][2] Marketed drugs containing the pyrimidine core span a vast range of indications, including oncology (e.g., Imatinib), cardiovascular disease (e.g., Rosuvastatin), and infectious diseases.[1]

The 2-aminopyrimidine substructure, in particular, is a well-established pharmacophore known to interact with various biological targets, most notably protein kinases.[5] The amino group at the 2-position can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site. This has led to the development of numerous kinase inhibitors for the treatment of cancer and inflammatory diseases.[6][7][8] The substituent at the 4-position of the pyrimidine ring often plays a critical role in modulating potency, selectivity, and pharmacokinetic properties. The tetrahydropyran (THP) group is frequently incorporated into drug candidates to enhance aqueous solubility, reduce metabolic lability, and improve oral bioavailability.[3]

This guide focuses on this compound, a molecule that synergistically combines the therapeutic potential of the 2-aminopyrimidine scaffold with the advantageous properties of the tetrahydropyran ring.

Synthesis and Characterization

While a specific, detailed synthesis for this compound is not extensively published in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of 2,4-disubstituted pyrimidines.[9][10]

Proposed Synthetic Pathway

A common and effective strategy for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a β-ketoester or its equivalent with guanidine or a substituted guanidine. A likely synthetic approach for the target compound is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

-

Preparation of Tetrahydropyran-4-carboxamidine: This intermediate can be synthesized from commercially available tetrahydropyran-4-carbonitrile. The nitrile is converted to the corresponding imidate ester hydrochloride by treatment with ethanol and hydrogen chloride gas (Pinner reaction), followed by reaction with ammonia in an alcoholic solvent to yield the amidine hydrochloride.

-

Cyclocondensation: The tetrahydropyran-4-carboxamidine hydrochloride is reacted with a suitable three-carbon electrophile, such as 1,1,3,3-tetramethoxypropane (a malondialdehyde precursor), in the presence of a base like sodium ethoxide in refluxing ethanol.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and comparison with similar aminopyrimidine compounds.[11][12][13]

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₉H₁₃N₃O | - |

| Molecular Weight | 179.22 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on similar aminopyrimidines.[12][14] |

| Melting Point | 120-140 °C | Typical range for small molecule heterocyclic amines. |

| Solubility | Moderately soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) | The amino and pyrimidine nitrogens, along with the ether oxygen of the THP ring, can form hydrogen bonds with water.[11] |

| logP | 0.5 - 1.5 | The tetrahydropyran ring increases lipophilicity compared to a simple alkyl chain, but the overall polarity is maintained by the heteroatoms. |

| pKa | 3.5 - 4.5 (for the pyrimidine ring nitrogen) | The electron-withdrawing nature of the pyrimidine ring reduces the basicity of the exocyclic amino group.[12] |

Characterization and Quality Control

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the protons on the pyrimidine and tetrahydropyran rings, as well as the amine protons.

-

¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is essential for determining the purity of the compound. A reversed-phase C18 column with a mobile phase of water and acetonitrile (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the characteristic functional groups, such as N-H stretches for the amine and C=N and C=C stretches for the pyrimidine ring.

-

Potential Biological Applications and Mechanism of Action

The 2-aminopyrimidine scaffold is a well-known "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors.[1][5] Therefore, it is highly probable that this compound and its derivatives could exhibit inhibitory activity against various protein kinases.

Kinase Inhibition

Many 2-aminopyrimidine derivatives have been developed as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various Cyclin-Dependent Kinases (CDKs).[15][16][17] The general mechanism of action involves the 2-amino group forming hydrogen bonds with the hinge region of the kinase active site, while the substituent at the 4-position (in this case, the tetrahydropyran ring) occupies a hydrophobic pocket.

Caption: Putative mechanism of action via kinase inhibition.

Other Potential Therapeutic Areas

Beyond oncology, pyrimidine derivatives have shown promise in a variety of other therapeutic areas, including:

-

Inflammatory Diseases: Some pyrimidine-containing compounds have demonstrated anti-inflammatory properties.[9]

-

Neurodegenerative Disorders: The tetrahydropyran moiety is present in some compounds targeting neurological conditions.[3]

-

Infectious Diseases: The pyrimidine nucleus is a key component of some antibacterial and antifungal agents.[1][2]

Experimental Workflow for Biological Evaluation

To assess the therapeutic potential of this compound, a systematic experimental workflow is recommended.

Caption: A typical workflow for the biological evaluation of a novel compound.

Step-by-Step Methodologies:

-

In Vitro Kinase Profiling: The compound should be screened against a broad panel of protein kinases to identify potential targets. This is typically done using radiometric, fluorescence-based, or mass spectrometry-based assays.

-

Cell-Based Cytotoxicity Assays: The antiproliferative activity of the compound should be evaluated against a panel of cancer cell lines. The MTT or CellTiter-Glo assay can be used to determine the IC₅₀ values.[16][18]

-

Mechanism of Action Studies: For active compounds, further studies are needed to elucidate the mechanism of action. This can include:

-

Western Blotting: To assess the phosphorylation status of downstream targets of the identified kinase.

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: To investigate if the compound induces programmed cell death.

-

-

In Vivo Efficacy Studies: Promising candidates should be evaluated in animal models of disease (e.g., tumor xenograft models for cancer) to assess their in vivo efficacy.

-

Pharmacokinetic and Toxicological Studies: The ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of the compound need to be thoroughly investigated to assess its drug-like properties and safety.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutic agents. Its synthesis is feasible through established chemical methodologies, and its structure suggests a high likelihood of activity as a kinase inhibitor. The favorable physicochemical properties imparted by the tetrahydropyran moiety make it an attractive candidate for further investigation.

Future research should focus on the synthesis and thorough characterization of this compound, followed by a comprehensive biological evaluation as outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the pyrimidine and tetrahydropyran rings, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will pave the way for the development of novel and effective therapies for a range of diseases, particularly cancer.

References

-

Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). National Institutes of Health. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]

-

2-Aminopyrimidine - Solubility of Things. Solubility of Things. [Link]

-

2-Aminopyrimidine. PubChem. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). National Institutes of Health. [Link]

-

4-Aminopyrimidine. PubChem. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2024). ResearchGate. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). National Institutes of Health. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). National Institutes of Health. [Link]

-

Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007). PubMed. [Link]

-

Synthesis of pyrimidin‐4‐amines. ResearchGate. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

-

Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). (2013). PubMed. [Link]

-

Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. ResearchGate. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). National Institutes of Health. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. ResearchGate. [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2022). National Institutes of Health. [Link]

-

Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. ResearchGate. [Link]

-

Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2017). MDPI. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). National Institutes of Health. [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2022). National Institutes of Health. [Link]

-

Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

-

Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. (2009). PubMed. [Link]

-

Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2013). PubMed. [Link]

-

Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. (2021). National Institutes of Health. [Link]

-

LC–MS/MS and NMR Characterization of Forced Degradation Products of Mirabegron. ResearchGate. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 3. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 10. Pyrimidine synthesis [organic-chemistry.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. 1937917-83-3|4-((Tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 18. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]

An In-Depth Technical Guide to 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine. This compound serves as a critical building block in the development of sophisticated kinase inhibitors, a class of targeted therapeutics with significant impact in oncology and other disease areas. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and biological relevance of this important heterocyclic amine.

Introduction: The Significance of Pyrimidine and Tetrahydropyran Scaffolds in Medicinal Chemistry

The convergence of pyrimidine and tetrahydropyran (THP) moieties in a single molecular entity, as seen in this compound, represents a strategic design element in modern medicinal chemistry. Pyrimidine derivatives are a cornerstone of numerous therapeutic agents, renowned for their ability to mimic the purine bases of DNA and RNA, thereby interacting with a wide array of biological targets, most notably protein kinases.[1][2] The 2-aminopyrimidine scaffold, in particular, is a privileged structure found in several FDA-approved kinase inhibitors.

The tetrahydropyran ring, a saturated heterocyclic ether, is increasingly utilized in drug design to modulate the physicochemical properties of drug candidates.[3][4] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional structural element that can lead to more specific and potent interactions with target proteins.[5] The combination of these two pharmacophorically important groups makes this compound a valuable intermediate for the synthesis of next-generation targeted therapies.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyrimidine ring substituted at the 2-position with a tetrahydropyran-4-yl group and at the 4-position with an amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O | [6] |

| Molecular Weight | 179.22 g/mol | [6] |

| CAS Number | 1159821-30-3 | [6] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Solubility | Soluble in methanol, ethanol, and DMSO (predicted) | General knowledge |

| SMILES | C1COCCC1C2=NC(N)=NC=C2 | Derived from structure |

| InChI | InChI=1S/C9H13N3O/c10-9-11-6-7(5-12-9)8-1-3-13-4-2-8/h5-6,8H,1-4,10H2 | Derived from structure |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key final step involving the amination of a corresponding 4-chloropyrimidine precursor. The following protocol is a representative method based on established synthetic strategies for analogous compounds.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a plausible synthetic route and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Preparation of Tetrahydropyran-4-carboxamidine

-

Rationale: The formation of the amidine functionality is a prerequisite for the construction of the pyrimidine ring.

-

Procedure:

-

To a solution of tetrahydropyran-4-carbonitrile in anhydrous ethanol, add a solution of sodium ethoxide in ethanol.

-

Bubble dry hydrogen chloride gas through the solution at 0°C to form the imidate hydrochloride.

-

Treat the imidate hydrochloride with a solution of ammonia in ethanol to yield tetrahydropyran-4-carboxamidine.

-

Step 2: Synthesis of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ol

-

Rationale: This step involves the cyclocondensation reaction to form the core pyrimidine ring.

-

Procedure:

-

Dissolve tetrahydropyran-4-carboxamidine and a suitable β-ketoester (e.g., ethyl acetoacetate) in an appropriate solvent such as ethanol.

-

Add a base, for example, sodium ethoxide, and reflux the mixture until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to precipitate the product, which is then filtered, washed, and dried.

-

Step 3: Chlorination to 4-Chloro-2-(tetrahydro-pyran-4-yl)-pyrimidine

-

Rationale: The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic aromatic substitution.

-

Procedure:

-

Treat 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ol with phosphorus oxychloride (POCl₃), optionally in the presence of a tertiary amine base such as N,N-diethylaniline.

-

Heat the reaction mixture under reflux.

-

After completion, carefully quench the reaction with ice water and extract the product with an organic solvent.

-

Step 4: Amination to this compound

-

Rationale: The final step involves the displacement of the chloro group with an amino group.

-

Procedure:

-

Dissolve 4-Chloro-2-(tetrahydro-pyran-4-yl)-pyrimidine in a suitable solvent like ethanol or isopropanol in a sealed pressure vessel.

-

Add a solution of ammonia in the same solvent.

-

Heat the mixture at an elevated temperature (e.g., 100-150°C) for several hours.

-

After cooling, the product can be isolated by crystallization or chromatographic purification.

-

Structural Elucidation and Characterization

The structural integrity of synthesized this compound is confirmed through a combination of spectroscopic techniques.

Analytical Workflow Diagram

Caption: A standard analytical workflow for the characterization of the title compound.

Expected Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Signals for the pyrimidine ring protons (typically in the δ 6.0-8.5 ppm range).- A broad singlet for the -NH₂ protons.- Multiplets for the tetrahydropyran ring protons, including the methine proton at the 4-position. |

| ¹³C NMR | - Resonances for the pyrimidine ring carbons (typically in the δ 150-170 ppm range for carbons attached to nitrogen).- Signals for the carbons of the tetrahydropyran ring. |

| Mass Spec (MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (180.1132 m/z). |

| IR Spectroscopy | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aliphatic and aromatic protons.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring (around 1500-1650 cm⁻¹).- C-O-C stretching for the tetrahydropyran ether linkage. |

Biological Significance and Applications in Drug Discovery

This compound is a key intermediate in the synthesis of potent and selective protein kinase inhibitors.[8] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Role as a Kinase Inhibitor Scaffold

The 2-aminopyrimidine core of the molecule serves as a versatile scaffold that can be further functionalized to target the ATP-binding pocket of various kinases. The amino group at the 4-position can act as a hydrogen bond donor, mimicking the interactions of adenine with the kinase hinge region. The tetrahydropyran moiety can occupy hydrophobic pockets within the active site and contribute to improved pharmacokinetic properties.

Potential Signaling Pathway Involvement

Given its utility in the synthesis of kinase inhibitors, compounds derived from this compound could potentially modulate a variety of signaling pathways implicated in cancer, inflammation, and other disorders. These pathways include, but are not limited to:

-

MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: Crucial for cell growth, metabolism, and survival.

-

JAK/STAT Pathway: Involved in immune responses and hematopoiesis.

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine

Introduction

2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine is a significant heterocyclic compound, holding a place of interest for researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core linked to a tetrahydropyran moiety, is a common motif in a variety of biologically active molecules. The pyrimidine ring is a fundamental component of nucleobases and is prevalent in numerous pharmaceuticals, while the tetrahydropyran ring often enhances pharmacokinetic properties such as solubility and metabolic stability. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, designed for professionals in the chemical sciences. We will delve into the strategic considerations for each synthetic step, the underlying reaction mechanisms, and detailed, field-proven protocols.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most effectively approached by constructing the central pyrimidine ring through a convergent synthesis. This involves the preparation of two key intermediates that are then combined in a final cyclocondensation reaction.

Our retrosynthetic analysis identifies the primary disconnection at the C2 and N1/N3 positions of the pyrimidine ring. This leads to two critical building blocks: Tetrahydropyran-4-carboxamidine (the N-C-N fragment) and a suitable three-carbon electrophile that will form the C4-C5-C6 backbone of the pyrimidine ring. A highly effective C3 synthon for achieving the desired 4-amino substitution is 3-(dimethylamino)acrylonitrile .

The overall synthetic strategy is therefore structured as follows:

-

Synthesis of Intermediate 1: Preparation of Tetrahydropyran-4-carboxamidine hydrochloride from the readily available Tetrahydropyran-4-one.

-

Synthesis of Intermediate 2: Preparation of 3-(dimethylamino)acrylonitrile from acrylonitrile and dimethylamine.

-

Final Cyclocondensation: The base-mediated reaction of the amidine hydrochloride with the enaminonitrile to yield the target molecule, this compound.

The Mechanism of Action of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Based Scaffolds as ALK5 Inhibitors: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mechanism of action of a class of kinase inhibitors built around the 2-(tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine scaffold. We will focus on their role as potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This guide is intended for researchers, scientists, and drug development professionals actively involved in oncology and fibrosis research.

Introduction: The Therapeutic Rationale for Targeting ALK5

The Transforming Growth-Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] While essential for normal tissue homeostasis, aberrant TGF-β signaling is a key driver in the pathogenesis of numerous diseases, most notably cancer and fibrosis.[2][3] In the context of advanced cancers, TGF-β paradoxically switches from a tumor suppressor to a potent promoter of tumor progression, invasion, and metastasis.[1][3] It achieves this by fostering an immunosuppressive tumor microenvironment and inducing epithelial-to-mesenchymal transition (EMT).[4] In fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, excessive TGF-β signaling leads to the pathological accumulation of extracellular matrix, resulting in tissue scarring and organ failure.[1]

At the heart of the TGF-β signaling cascade lies the ALK5 kinase.[1][5] This serine/threonine kinase is the type I receptor for TGF-β and its activation is a pivotal event in signal transduction.[1] Consequently, the development of small molecule inhibitors that selectively target ALK5 has emerged as a promising therapeutic strategy to counteract the detrimental effects of dysregulated TGF-β signaling.[5][6][7]

The this compound scaffold has proven to be a valuable pharmacophore in the design of potent and selective ALK5 inhibitors. The tetrahydropyran ring often occupies a specific pocket in the kinase domain, contributing to binding affinity and selectivity, while the pyrimidine core serves as a versatile anchor for further chemical modifications to optimize potency and pharmacokinetic properties.

The TGF-β Signaling Pathway and the Central Role of ALK5

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding event recruits and activates the ALK5 kinase through phosphorylation.[1] The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1]

Caption: Canonical TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Mechanism of Action: Competitive ATP Inhibition

ALK5 inhibitors based on the this compound scaffold function as ATP-competitive inhibitors.[6] They bind to the ATP-binding pocket of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.[1] The high potency and selectivity of these inhibitors are achieved through specific molecular interactions with key amino acid residues within the ALK5 active site.

Crystallographic studies of similar inhibitors bound to ALK5 have provided valuable insights into their binding mode.[6] The pyrimidine core often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site. The tetrahydropyran moiety typically extends into a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the compound.

Experimental Validation and Characterization of ALK5 Inhibitors

A robust and multi-faceted experimental approach is crucial for the characterization of novel ALK5 inhibitors. The following protocols outline key assays for determining potency, selectivity, and cellular activity.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against ALK5.

Methodology:

-

Reagents and Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase substrate (e.g., a generic peptide substrate or SMAD2/3)

-

ATP (at a concentration close to the Km for ALK5)

-

Test compound (serially diluted)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8]

-

384-well microplates

-

-

Procedure:

-

Add 5 µL of the serially diluted test compound to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the ALK5 enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Inhibition of TGF-β-induced SMAD Phosphorylation

Objective: To assess the ability of the compound to inhibit ALK5 activity in a cellular context.

Methodology:

-

Cell Line: A suitable cell line that responds to TGF-β stimulation, such as the human lung adenocarcinoma cell line A549.

-

Reagents and Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TGF-β1

-

Test compound

-

Lysis buffer

-

Antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-GAPDH)

-

Western blotting reagents and equipment

-

-

Procedure:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.

-

Lyse the cells and collect the protein lysates.

-

Perform Western blot analysis to detect the levels of phosphorylated SMAD2/3 and total SMAD2/3.

-

Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.

-

Kinase Selectivity Profiling

Objective: To evaluate the selectivity of the compound against a panel of other kinases.

Methodology:

This is typically performed as a service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >100) to identify any off-target activities. The results are usually presented as the percentage of inhibition for each kinase.

Data Presentation and Interpretation

The following table summarizes representative data for a potent and selective ALK5 inhibitor incorporating the this compound scaffold.

| Assay | Endpoint | Result |

| ALK5 Kinase Assay | IC50 | 15 nM |

| Cellular p-SMAD Assay (A549 cells) | IC50 | 50 nM |

| Kinase Selectivity Panel (>100 kinases at 1 µM) | % Inhibition | >90% inhibition of ALK5; <10% inhibition of all other kinases |

These results indicate that the compound is a potent inhibitor of ALK5 both in a biochemical and a cellular context, and it exhibits high selectivity for its intended target.

Therapeutic Implications and Future Directions

The development of potent and selective ALK5 inhibitors based on the this compound scaffold holds significant promise for the treatment of various cancers and fibrotic diseases.[1][3] Several ALK5 inhibitors are currently in clinical trials, and early results have been encouraging.[9][10][11]

However, challenges remain. The systemic inhibition of TGF-β signaling can lead to on-target toxicities, such as cardiac side effects.[7][10] Therefore, current research efforts are focused on developing strategies to mitigate these risks, such as the design of organ-specific inhibitors or the use of intermittent dosing schedules.[10]

Caption: Development Pipeline and Future Outlook for ALK5 Inhibitors.

Conclusion

Inhibitors of ALK5 that are built upon the this compound scaffold represent a promising class of therapeutic agents with the potential to address the significant unmet medical needs in oncology and fibrosis. Their mechanism of action as potent and selective ATP-competitive inhibitors of ALK5 is well-understood and has been validated through a variety of in vitro and cellular assays. Continued research and development in this area, with a focus on optimizing the safety profile of these compounds, will be crucial for their successful clinical translation.

References

-

TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment. [Link]

-

What are ALK5 inhibitors and how do they work?. [Link]

-

Targeting TGF-β signal transduction for fibrosis and cancer therapy. [Link]

-

TGF-β signaling: critical nexus of fibrogenesis and cancer. [Link]

-

TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. [Link]

-

TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment. [Link]

-

(PDF) TGF-β signaling: critical nexus of fibrogenesis and cancer. [Link]

-

TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. [Link]

-

Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. [Link]

-

TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. [Link]

-

Study finds drug combo could slow aging and increase lifespan by 73%. [Link]

-

Abstract 1661: Heart-sparing ALK5 inhibitor for treatment of gastrointestinal and liver cancers. [Link]

-

Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. [Link]

-

Agomab Therapeutics, Clinical-Stage Biopharma Targeting Fibrosis, Files for Nasdaq Global Market IPO. [Link]

-

ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]

-

Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model. [Link]

-

ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. [Link]

-

TGFßR1 (ALK5) Kinase Assay Kit. [Link]

-

Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). [Link]

-

Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. [Link]

-

Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. [Link]

-

N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides as glucokinase activators. [Link]

-

Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. [Link]nih.gov/16364585/)

Sources

- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. TGF-β signaling: critical nexus of fibrogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting TGF-β signal transduction for fibrosis and cancer therapy | springermedizin.de [springermedizin.de]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. futura-sciences.com [futura-sciences.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Agomab Therapeutics, Clinical-Stage Biopharma Targeting Fibrosis, Files for Nasdaq Global Market IPO — TradingView News [tradingview.com]

Unveiling the Therapeutic Landscape: A Technical Guide to the Potential Biological Targets of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(tetrahydro-pyran-4-yl)-pyrimidin-4-ylamine scaffold represents a privileged structure in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the potential biological targets of these derivatives. Moving beyond a superficial listing, this document delves into the mechanistic rationale for target engagement, drawing upon established principles of structure-activity relationships (SAR) and the broader landscape of pyrimidine-based pharmacophores. We will dissect the predominant role of this scaffold in kinase inhibition while also illuminating promising avenues into non-kinase targets. This guide is designed to be a functional tool for researchers, offering not only a survey of potential targets but also detailed experimental workflows for target identification and validation, thereby empowering the rational design of next-generation therapeutics.

Introduction: The this compound Scaffold - A Privileged Motif in Drug Discovery

The pyrimidine nucleus is a cornerstone of therapeutic agent development, owing to its fundamental role in the structure of DNA and RNA.[1] Its derivatives have garnered substantial attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The this compound scaffold combines the established therapeutic potential of the 2-aminopyrimidine core with the favorable physicochemical properties imparted by the tetrahydropyran (THP) moiety. The THP ring is often employed in medicinal chemistry to enhance solubility, improve metabolic stability, and modulate lipophilicity, thereby favorably impacting the pharmacokinetic profile of a drug candidate.[3]

The 2-aminopyrimidine portion of the scaffold is a well-established hinge-binding motif for a multitude of protein kinases, mimicking the adenine ring of ATP to competitively inhibit their catalytic activity.[4] This has rendered it a "privileged" scaffold in the design of kinase inhibitors.[1] However, the therapeutic potential of this scaffold is not limited to kinase inhibition. Emerging research points towards a broader range of biological targets, a testament to the versatility of the pyrimidine core and the nuanced influence of its substituents.

This guide will systematically explore the landscape of potential biological targets for this compound derivatives, categorized into two major classes: protein kinases and non-kinase targets. We will further provide actionable, detailed protocols for the identification and validation of these targets, equipping researchers with the necessary tools to advance their drug discovery programs.

The Kinome as a Primary Target Landscape

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology and inflammatory diseases. The dysregulation of kinase activity is a hallmark of many pathological states.[4] The 2-aminopyrimidine scaffold is a recurring motif in a multitude of clinically successful kinase inhibitors.

Rationale for Kinase Inhibition

The 2-aminopyrimidine core can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of most kinases. This interaction anchors the inhibitor and allows for further interactions with other regions of the active site, dictating potency and selectivity. The tetrahydropyran substituent can influence selectivity and potency by interacting with the solvent-exposed region or the ribose-binding pocket of the kinase.

Below, we explore specific kinase families that represent high-priority targets for this compound derivatives based on existing literature for structurally related compounds.

High-Priority Kinase Targets

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a compelling target in oncology.[5] Overexpression of PLK4 is linked to tumorigenesis, and its inhibition can lead to mitotic catastrophe and cancer cell death.[5] Notably, novel pyrimidin-2-amine derivatives incorporating a tetrahydro-2H-pyran-4-amine moiety have been successfully synthesized and identified as potent PLK4 inhibitors.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. Inhibition of KDR is a validated anti-cancer strategy. 2,4-disubstituted pyrimidines have been reported as a novel class of KDR kinase inhibitors.[1][6]

-

c-Jun N-terminal Kinases (JNKs): These are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders and cancer. Pyrimidine-based scaffolds have been successfully developed as JNK inhibitors.[7][8]

-

Glycogen Synthase Kinase 3 (GSK-3): A serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation has been linked to neurodegenerative diseases, bipolar disorder, and diabetes. Aminopyrimidine derivatives have been patented as GSK-3 inhibitors.[9]

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. The 2,4-diaminopyrimidine core has been identified as a critical structure for CDK inhibitory activity, with compounds like R547 progressing to clinical trials.[10]

-

Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. A highly selective, orally bioavailable inhibitor of Aurora kinases, AMG 900, features a 2-aminopyrimidine core.[11]

-

Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways. Mutations in JAK2 are associated with myeloproliferative neoplasms. N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been developed as selective JAK2 inhibitors.[12]

Table 1: Summary of Potential Kinase Targets and Representative Inhibitors

| Kinase Target | Therapeutic Rationale | Representative Compound Class/Example | Reference(s) |

| PLK4 | Centriole duplication, oncology | Pyrimidin-2-amine derivatives | [5] |

| KDR/VEGFR-2 | Angiogenesis, oncology | 2,4-disubstituted pyrimidines | [1][6] |

| JNKs | Stress response, inflammation, oncology | 4-(pyrazol-3-yl)-pyridines (derived from pyrimidines) | [7][8] |

| GSK-3 | Neurodegenerative diseases, bipolar disorder | Aminopyrimidines | [9] |

| CDKs | Cell cycle regulation, oncology | 2,4-diamino-5-ketopyrimidines (e.g., R547) | [10] |

| Aurora Kinases | Mitosis, oncology | 2-Aminopyrimidines (e.g., AMG 900) | [11] |

| JAK2 | Cytokine signaling, myeloproliferative neoplasms | N-(pyrimidin-2-yl)tetrahydroisoquinolinamines | [12] |

Expanding the Horizon: Non-Kinase Biological Targets

While the kinome remains a primary focus, the versatility of the this compound scaffold extends to other protein families. Exploring these non-kinase targets can unlock novel therapeutic applications and provide avenues for developing drugs with unique mechanisms of action.

Cannabinoid Receptor 2 (CB2)

The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the immune system. Its activation is associated with anti-inflammatory and analgesic effects, making it a promising target for the treatment of inflammatory pain and autoimmune diseases. A selective CB2 receptor agonist, GW842166X, features a 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide structure, highlighting the potential of this scaffold to target GPCRs.[13]

Phosphodiesterase 9A (PDE9A)

PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways. Inhibition of PDE9A can elevate cGMP levels, which has therapeutic potential in cognitive disorders like Alzheimer's disease. The clinical candidate PF-04447943, a selective PDE9A inhibitor, incorporates a tetrahydropyran moiety and a pyrazolo[3,4-d]pyrimidin-4-one core, which is structurally related to the pyrimidine scaffold.

Other Potential Non-Kinase Targets

The broad biological activity of pyrimidine derivatives suggests that other, less explored targets may exist.[2] These could include other classes of enzymes, ion channels, or nuclear receptors. A comprehensive target deconvolution strategy is therefore essential to fully elucidate the mechanism of action of novel derivatives.

A Practical Guide to Target Identification and Validation

The identification and validation of the biological target(s) of a bioactive small molecule are critical steps in drug discovery. A multi-pronged approach, combining computational and experimental methods, is often the most effective strategy.

In Silico Target Prediction

Computational methods provide a rapid and cost-effective way to generate hypotheses about potential targets.

-

Chemical Similarity Searching: Comparing the structure of the this compound derivative to databases of known bioactive compounds can suggest potential targets based on the principle of "guilt by association."

-

Molecular Docking: Docking the compound into the crystal structures of known protein targets can predict binding modes and estimate binding affinities, helping to prioritize targets for experimental validation.

-

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen virtual libraries for compounds with similar properties.

Experimental Target Identification

Experimental approaches provide direct evidence of target engagement and are essential for confirming computational predictions.

These methods rely on the specific interaction between the small molecule and its protein target.

-

Affinity Chromatography: This classic technique involves immobilizing a derivative of the compound of interest onto a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate. The captured proteins are then identified by mass spectrometry.

Workflow for Affinity Chromatography:

Caption: Workflow for Affinity Chromatography Target Identification.

-

Photo-Affinity Labeling: This technique uses a derivative of the compound containing a photoreactive group. Upon UV irradiation, the probe covalently crosslinks to its target protein, allowing for more stringent purification and identification.

These approaches assess target engagement on a proteome-wide scale.

-

Chemical Proteomics: This involves using activity-based probes (ABPPs) that covalently modify the active site of specific enzyme classes, allowing for their enrichment and identification.

-

Thermal Proteome Profiling (TPP): This method is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins by mass spectrometry, target proteins can be identified by their increased melting temperature.

Target Validation

Once potential targets have been identified, their biological relevance to the observed phenotype must be validated.

-

Biochemical Assays: Direct measurement of the compound's effect on the enzymatic activity of the purified recombinant protein (e.g., kinase inhibition assays).

-

Cell-Based Assays:

-

Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm that the compound binds to the target protein in a cellular context.

-

Signaling Pathway Analysis: Western blotting or other methods can be used to assess the phosphorylation status of downstream substrates of the target kinase, confirming that the compound modulates the expected signaling pathway.

-

Genetic Approaches: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein should phenocopy the effects of the compound.

-

Protocol: Kinase Inhibition Assay (Example: PLK4)

-

Reagents and Materials:

-

Recombinant human PLK4 enzyme

-

Peptide substrate (e.g., a peptide containing the PLK4 phosphorylation motif)

-

ATP (adenosine triphosphate)

-

This compound derivative (test compound)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the PLK4 enzyme to each well.

-

Add the diluted test compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

-

Incubate the plate at the optimal temperature and time for the PLK4 enzyme.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathway Diagram: Simplified PLK4-Mediated Centriole Duplication

Caption: Inhibition of PLK4 by a derivative blocks centriole duplication.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutics. While its role in kinase inhibition is well-established, this guide has illuminated the significant potential for this scaffold to engage a broader range of biological targets. A thorough and systematic approach to target identification and validation, employing a combination of computational and experimental methodologies, is paramount to unlocking the full therapeutic potential of these derivatives.

Future research in this area should focus on:

-

Expanding the scope of target identification studies to explore under-investigated protein families.

-

Utilizing structure-based drug design to optimize the selectivity and potency of derivatives for specific targets.

-

Investigating the polypharmacology of these compounds, as targeting multiple proteins may offer synergistic therapeutic benefits, particularly in complex diseases like cancer.

By embracing a comprehensive and mechanistically driven approach to drug discovery, the scientific community can continue to leverage the power of the this compound scaffold to address unmet medical needs.

References

- Curr Pharm Des. 2025;31(14):1100-1129.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv

- 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed.

- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed.

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

- Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)

- Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed.

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors.

- Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) - PubMed.

- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer

- US8426425B2 - Aminopyrimidines useful as inhibitors of protein kinases - Google P

- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed.

- 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed.

- Some pyran-containing marketed drugs in preclinical/clinical trials.

- N-(Pyrimidin-2-yl)

- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air.

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PubMed Central.

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig

- Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

- Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900)

- 2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine | 1248691-42-0 | YZB69142 - Biosynth.

- Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide - Benchchem.

Sources

- 1. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US8426425B2 - Aminopyrimidines useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 9. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the In Silico Modeling of 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine Analogs for Accelerated Drug Discovery

An in-depth technical guide or whitepaper on the core.

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of a multitude of biologically active agents.[1] This guide provides an in-depth, technically-focused walkthrough for the in silico modeling of analogs based on the 2-(tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine core. We will dissect a multi-tiered computational strategy, moving from broad, high-throughput screening to detailed, dynamic analysis. This workflow is designed to rationally prioritize synthetic efforts, reduce discovery timelines, and increase the probability of identifying potent and selective lead candidates. As a senior application scientist, this narrative is grounded in field-proven insights, emphasizing not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating and robust computational cascade.

Strategic Foundation: Target Selection and Library Design

The journey of drug discovery begins not with a molecule, but with a hypothesis targeting a biological pathway. The versatility of the pyrimidine core means its analogs have shown activity against a range of targets, including various protein kinases.[2][3]

Rationale for Target Selection

Analogs incorporating pyrimidine or similar heterocyclic systems have demonstrated potent inhibitory activity against several key enzyme families implicated in oncology and inflammatory diseases. Notably, these include:

-

Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[3] Pyrimidine derivatives have been successfully modeled as CDK2 inhibitors.[2]

-

Transforming Growth Factor-β (TGF-β) Receptors: The TGF-β signaling pathway is crucial in cell growth and differentiation, and its dysregulation is linked to cancer and fibrosis. Analogs containing the tetrahydropyran moiety have been developed as potent inhibitors of the TGF-β type I receptor (ALK5).[4][5][6]

-

Polo-Like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a validated target in oncology. Novel pyrimidin-2-amine derivatives have been designed as potent PLK4 inhibitors.[7]

-

Dihydrofolate Reductase (DHFR): This enzyme is a critical target for antibacterial agents. Pyrimidine derivatives have been investigated as potential DHFR inhibitors to combat bacterial resistance.[8][9]

For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target to illustrate the complete modeling workflow, leveraging available data on its interaction with pyrimidine-based ligands.[2][3]

Intelligent Design of a Virtual Analog Library